



# Technical Support Center: Overcoming the Placebo Effect in Ph94b Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ph94b    |           |
| Cat. No.:            | B1588420 | Get Quote |

This technical support center is designed for researchers, scientists, and drug development professionals working with **Ph94b**. It provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of managing the placebo effect in clinical trials for social anxiety disorder (SAD).

# **Frequently Asked Questions (FAQs)**

Q1: What is the proposed mechanism of action for **Ph94b** and how does it differ from traditional anxiolytics?

A1: **Ph94b** (Fasedienol) is an investigational, odorless, rapid-onset pherine nasal spray. Its proposed mechanism of action is fundamentally different from current anti-anxiety medications like benzodiazepines and SSRIs. **Ph94b** is designed to be administered intranasally in low microgram doses. It is believed to activate chemosensory receptors in the nasal passages, which in turn trigger neural circuits in the brain to suppress fear and anxiety.[1] This activation of peripheral nasal chemosensory neurons is thought to modulate the olfactory-amygdala neural circuits of fear and anxiety.[2][3] Unlike benzodiazepines, **Ph94b**'s mechanism does not involve the direct activation of GABA-A receptors.[1] Preclinical data suggests that a single intranasal dose of **Ph94b** is largely confined to the nasal passages with minimal or undetectable levels in the central nervous system, indicating it may achieve its anti-anxiety effects without requiring systemic uptake.[1]

Q2: Why was the PALISADE-1 Phase 3 trial for **Ph94b** unsuccessful in meeting its primary endpoint, while the PALISADE-2 trial was successful?







A2: The PALISADE-1 trial, which evaluated the acute treatment of anxiety in adults with social anxiety disorder during a public speaking challenge, did not meet its primary endpoint as measured by the Subjective Units of Distress Scale (SUDS).[4] While the exact reasons for the differing outcomes have not been definitively stated, it is common for psychiatric clinical trials to face challenges with high placebo response rates. The PALISADE-2 trial, which had an identical design to PALISADE-1, did meet its primary and secondary endpoints.[2] Vistagen, the developer of **Ph94b**, noted that the PALISADE-1 study was conducted during the height of the COVID-19 pandemic, which may have introduced variability that impacted the results. The success of PALISADE-2 suggests that refinements in study execution, patient population, or other unaccounted variables may have contributed to the differentiation from placebo.

Q3: What are the key outcome measures used in Ph94b clinical trials to assess efficacy?

A3: The primary efficacy endpoint in the PALISADE Phase 3 trials is the change from baseline in the Subjective Units of Distress Scale (SUDS) score during a public speaking challenge.[2] [5] SUDS is a self-reported scale used to measure the intensity of distress or anxiety. Secondary endpoints often include the proportion of clinician-assessed responders as measured by the Clinical Global Impressions - Improvement (CGI-I) scale and patient-assessed responders using the Patient's Global Impression of Change (PGI-C) scale.[2][3][5]

# Troubleshooting Guides Issue: High Placebo Response Obscuring Drug Efficacy

Potential Cause 1: Patient Expectation and Therapeutic Milieu

- Explanation: The clinical trial environment itself can have a therapeutic effect. Interactions with supportive staff and the expectation of receiving a beneficial treatment can lead to improvements in the placebo group.
- Troubleshooting Steps:
  - Standardized Patient Education: Implement a standardized, neutral educational script for all participants that explains the nature of a placebo-controlled trial and the possibility of receiving an inactive substance. This can help manage expectations.



- Minimize Supportive Gestures: While maintaining ethical standards of care, train site staff to interact with participants in a consistent and neutral manner to avoid creating an overly therapeutic environment.
- Blinded Raters: Employ independent, blinded raters who are not involved in the day-to-day management of the participants. This can reduce bias in efficacy assessments.

### Potential Cause 2: Rater Bias and Unblinding

- Explanation: Raters who are aware of a participant's treatment allocation, or who have developed a rapport with the participant, may unintentionally bias the outcome ratings.
- Troubleshooting Steps:
  - Triple-Blind Design: In addition to blinding the participant and the investigator, consider blinding the primary efficacy rater from the trial design and the participant's chart.
  - Centralized Rating: Utilize centralized raters who conduct assessments remotely via video conference to ensure consistency and reduce site-specific variability.
  - Rater Training and Monitoring: Implement rigorous training for all raters on the specific rating scales and conduct ongoing monitoring to ensure adherence to standardized procedures.

### Potential Cause 3: Study Design and Patient Selection

- Explanation: The design of the clinical trial and the characteristics of the enrolled patient population can significantly influence the placebo response.
- Troubleshooting Steps:
  - Placebo Run-in Period: Consider a single-blind placebo run-in period to identify and exclude subjects who show a significant response to placebo before randomization.
  - Sequential Parallel Comparison Design (SPCD): This design involves two sequential treatment stages. In the first stage, patients are randomized to receive either the drug or a placebo. In the second stage, placebo non-responders are re-randomized to either the



drug or a placebo. This design can help to enrich the study population with true non-responders to placebo.

 Strict Eligibility Criteria: Enforce strict and well-defined inclusion and exclusion criteria to ensure a homogenous patient population with a clear diagnosis of social anxiety disorder.

# **Quantitative Data Summary**

The following tables summarize the key efficacy data from the successful PALISADE-2 Phase 3 clinical trial of **Ph94b**.

Table 1: Primary Efficacy Endpoint - Change in SUDS Score

| Treatment Group    | N  | LS Mean Change<br>from Baseline in<br>SUDS | P-value |
|--------------------|----|--------------------------------------------|---------|
| Ph94b (Fasedienol) | 70 | -13.8                                      | 0.015   |
| Placebo            | 71 | -8.0                                       |         |

SUDS: Subjective Units of Distress Scale; LS: Least-Squares[2][3][5]

Table 2: Secondary Efficacy Endpoints - Responder Analysis

| Endpoint         | Ph94b (Fasedienol)<br>Responders (n=70) | Placebo<br>Responders (n=71) | P-value |
|------------------|-----------------------------------------|------------------------------|---------|
| CGI-I Responders | 37.7%                                   | 21.4%                        | 0.033   |
| PGI-C Responders | 40.6%                                   | 18.6%                        | 0.003   |

CGI-I: Clinical Global Impressions - Improvement (Responders are those rated 'very much less anxious' or 'much less anxious'); PGI-C: Patient's Global Impression of Change (Responders are those who self-rated as 'very much less anxious' or 'much less anxious')[2][5]

Table 3: Post-Hoc Analysis of PALISADE-1 and PALISADE-2 SUDS Score Changes



| Study           | Treatment Group | LS Mean (SE) Change in<br>SUDS Score |
|-----------------|-----------------|--------------------------------------|
| PALISADE-1      | Ph94b (n=111)   | -10.5 (1.3)                          |
| Placebo (n=112) | -11.0 (1.3)     |                                      |
| PALISADE-2      | Ph94b (n=70)    | -13.8 (1.6)                          |
| Placebo (n=70)  | -8.0 (1.6)      |                                      |

SUDS: Subjective Units of Distress Scale; LS: Least-Squares; SE: Standard Error

# Experimental Protocols Methodology for the Public Speaking Challenge in PALISADE Trials

The public speaking challenge in the PALISADE-1 and PALISADE-2 trials was a standardized procedure designed to induce anxiety in participants with social anxiety disorder. The protocol was as follows:

- Screening and Baseline (Visit 1 and 2):
  - Participants were screened for eligibility based on diagnostic criteria for social anxiety disorder.
  - At Visit 2 (Baseline), all participants received a single-blind administration of a placebo nasal spray.
  - Following a brief preparation period, participants were required to deliver a 5-minute speech in front of an audience or a panel of trained observers.
  - The Subjective Units of Distress Scale (SUDS) was used to measure anxiety levels at multiple time points before, during, and after the speech.
- Treatment (Visit 3):



- Approximately one week after the baseline visit, participants returned for the treatment visit.
- Participants were randomized in a double-blind manner to receive either a single dose of Ph94b (3.2 μg) or a placebo nasal spray.
- After a specified time for the drug to take effect (approximately 15-20 minutes), participants underwent the same 5-minute public speaking challenge as in the baseline visit.
- SUDS scores were again recorded at the same time points.
- Follow-up (Visit 4):
  - A follow-up visit was conducted to assess safety and any persistent effects.

## **Visualizations**



#### Click to download full resolution via product page

Caption: Proposed signaling pathway of **Ph94b** from nasal administration to central nervous system effects.





Click to download full resolution via product page

Caption: Experimental workflow for the PALISADE Phase 3 clinical trials of **Ph94b**.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Vistagen Announces Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder | Vistagen Therapeutics, Inc [vistagen.com]
- 3. Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder (SAD) | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. AffaMed Therapeutics Announces Partner Vistagen Reports Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder-Press Releases-AffaMed蔼睦医疗 [affamed.com]



- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming the Placebo Effect in Ph94b Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588420#overcoming-placebo-effect-in-ph94b-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com